Methoxyphenylalanine
Overview
Description
Methoxyphenylalanine is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism Study : Methoxyphenylalanine is employed to study the dynamic metabolism of tyrosine in humans using deuterium-labelled amino acids. This application is significant in understanding tyrosine metabolism in various physiological conditions (Shimamura et al., 1986).
Clinical Research in Neurology and Psychiatry : It is utilized in clinical research for measuring monoamine metabolites in neurological and psychiatric disorders, providing insights into the biochemical aspects of these conditions (Mena, Aguado, & Yébenes, 1984).
Internal Standard in Mass Fragmentographic Analysis : The compound serves as an internal standard in mass fragmentographic analysis for investigating protium species in tissues and body fluids, and for in vivo metabolic studies (Lindström, Sjöquist, & Änggård, 1974).
Base-Excision Repair Pathway Study : It is used to study the base-excision repair pathway and block the formation of AP sites in uracil-containing polydeoxyribonucleotides, which is crucial in understanding DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).
Diagnosis of Aromatic l-Amino Acid Decarboxylase Deficiency : this compound aids in diagnosing aromatic l-amino acid decarboxylase (AADC) deficiency, a condition important for understanding certain metabolic disorders (Perera et al., 2003).
Investigation in Metabolic Pathways : Its use in understanding various metabolic pathways, such as the metabolism of L-3,4-dihydroxyphenylalanine, which leads to the formation of different urinary metabolites, is significant in pharmacokinetics and metabolic studies (O'Gorman et al., 1970).
Study of Soil Bacteria Metabolism : this compound is also used in the study of soil bacteria metabolism, where bacteria metabolize benzoyl derivatives of p-methoxy-DL-phenylalanine, contributing to our understanding of microbial biochemistry (Toyoura, 1959).
Properties
IUPAC Name |
(2S)-2-(methoxyamino)-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDODTYCIJQSFMA-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON[C@@H](CC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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